2-Hydrazinyl-5-methoxypyrazine

Description

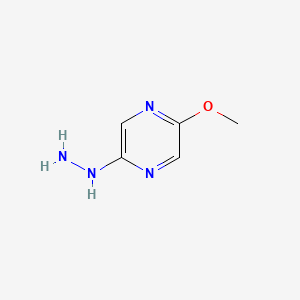

Structure

3D Structure

Properties

IUPAC Name |

(5-methoxypyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-5-3-7-4(9-6)2-8-5/h2-3H,6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWUPSOHLQWUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856544 | |

| Record name | 2-Hydrazinyl-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-04-6 | |

| Record name | 2-Hydrazinyl-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydrazinyl-5-methoxypyrazine: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Hydrazinyl-5-methoxypyrazine, a heterocyclic compound of growing importance for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and applications, offering field-proven insights into its utility as a strategic synthetic intermediate.

Introduction: The Strategic Value of a Pyrazine Core

This compound (CAS No. 1374652-04-6) is a substituted pyrazine derivative that has garnered significant interest within the scientific community.[1] Its structure, featuring a pyrazine ring functionalized with a reactive hydrazinyl (-NHNH₂) group and an electron-donating methoxy (-OCH₃) group, makes it a highly versatile building block in organic synthesis.

The pyrazine moiety itself is a well-established "privileged scaffold" in medicinal chemistry, present in numerous biologically active compounds, including vitamins like riboflavin and folic acid, as well as approved pharmaceuticals.[2][3] Notably, this compound is an analog of pyrazinamide, a cornerstone drug used in the treatment of tuberculosis, which underscores the therapeutic potential of this chemical family.[1][2] The presence of the hydrazinyl group serves as a versatile handle for constructing a diverse array of more complex molecules, particularly through the formation of hydrazones, which are themselves a class of compounds with demonstrated biological activities.[1]

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in research and synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1374652-04-6 | [1] |

| IUPAC Name | (5-methoxypyrazin-2-yl)hydrazine | [1] |

| Molecular Formula | C₅H₈N₄O | [1] |

| Molecular Weight | 140.14 g/mol | Calculated |

| Appearance | (Expected) Crystalline solid | Inferred |

Synthesis Pathway: Nucleophilic Aromatic Substitution

The proposed synthesis begins with a readily available, or synthesizable, 2-chloro-5-methoxypyrazine. The chlorine atom activates the ring for nucleophilic attack, and its displacement by the potent nucleophile, hydrazine, yields the desired product.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for similar transformations.[4][5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-methoxypyrazine (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as ethanol or isopropanol to dissolve the starting material.

-

Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq.) to the solution. The excess hydrazine serves both as a reactant and as a base to neutralize the HCl generated in situ.

-

Reaction: Heat the mixture to reflux and maintain for a period of 5 to 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: The product may precipitate upon cooling or concentration. If not, the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.

Core Reactivity: The Hydrazone Condensation

The primary and most valuable reaction of this compound is its condensation with carbonyl compounds.[1] The terminal nitrogen of the hydrazinyl group acts as a potent nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. This reaction proceeds via a tetrahedral intermediate, followed by dehydration to form a stable C=N double bond, yielding a hydrazone derivative.

This reaction is fundamental to its utility as a building block. By selecting different aldehydes or ketones, a vast library of derivatives can be synthesized, each with unique steric and electronic properties for screening in drug discovery programs.

Caption: General reaction scheme for hydrazone formation.

This derivatization is crucial for exploring structure-activity relationships (SAR). The R' and R'' groups from the carbonyl compound can be systematically varied to modulate properties such as solubility, lipophilicity, and target binding affinity.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a key intermediate for compounds with therapeutic potential.

-

Antimicrobial Agents: As an analog of pyrazinamide, its derivatives are prime candidates for screening against Mycobacterium tuberculosis and other bacterial strains.[1]

-

Anticancer & Antifungal Discovery: The pyrazine nucleus is a component of various compounds investigated for anticancer and antifungal properties. Using this building block allows for the rapid synthesis of novel candidates for high-throughput screening.[1]

-

Antileishmanial Research: Hydrazone-based compounds have shown promise as antileishmanial agents, making this synthon a valuable starting point for developing new treatments for this parasitic disease.[1][6]

The general workflow in a drug discovery context involves synthesizing a library of hydrazone derivatives from this core and then screening them against biological targets.

Expected Spectroscopic Profile

Structural elucidation of the title compound and its derivatives relies on standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[7]

-

¹H NMR: Signals corresponding to the two distinct aromatic protons on the pyrazine ring, a singlet for the methoxy (-OCH₃) protons, and broad signals for the hydrazinyl (-NH and -NH₂) protons which may exchange with D₂O.

-

¹³C NMR: Resonances for the four unique carbon atoms in the pyrazine ring and one signal for the methoxy carbon.

-

FT-IR: Characteristic stretching vibrations for N-H bonds (in the 3200-3400 cm⁻¹ region), C=N and C=C bonds of the aromatic ring (1500-1600 cm⁻¹), and C-O stretching of the methoxy group.

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the compound's molecular weight would be observed, along with a characteristic fragmentation pattern.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not publicly available, data from structurally related hydrazino-pyrimidines suggest potential hazards.[8]

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices.[8] Use in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[8][9]

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and serious eye irritation.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

Always consult the supplier-specific Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not for human or veterinary use.[1]

References

-

PrepChem.com. (n.d.). Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

-

Axxence Aromatic GmbH. (2023, November 14). Safety Data Sheet. Retrieved from [Link]

-

Tranfić, M., et al. (2011). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. Retrieved from [Link]

-

Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]

-

Iric, C. I., et al. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 27(15), 4949. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. axxence.de [axxence.de]

A Technical Guide to the Synthesis of 2-Hydrazinyl-5-methoxypyrazine: Pathway, Mechanism, and Protocol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 2-hydrazinyl-5-methoxypyrazine, a heterocyclic compound of significant interest in medicinal chemistry. As a structural analog of the anti-tuberculosis drug pyrazinamide, this molecule serves as a valuable building block for the development of novel therapeutic agents.[1] This document elucidates a robust two-step synthetic strategy, commencing with the chlorination of a pyrazinone precursor to yield 2-chloro-5-methoxypyrazine, followed by a nucleophilic aromatic substitution (SNAr) with hydrazine. We delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and outline methods for purification and structural characterization. The guide is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important chemical intermediate.

Introduction

Chemical Profile of this compound

-

IUPAC Name: (5-methoxypyrazin-2-yl)hydrazine[1]

-

CAS Number: 1374652-04-6[1]

-

Molecular Formula: C₅H₈N₄O

-

Molecular Weight: 140.14 g/mol

-

Structure:

Significance in Medicinal Chemistry and Drug Development

The pyrazine core is a privileged scaffold in drug discovery, renowned for its presence in numerous bioactive compounds. This compound is particularly notable for its structural relationship to pyrazinamide, a first-line medication for tuberculosis. The hydrazinyl (-NHNH₂) functional group is a versatile synthon, enabling the facile preparation of a wide array of derivatives, such as hydrazones. These derivatives have demonstrated a broad spectrum of promising biological activities, including potential as anticancer, antifungal, and antileishmanial agents.[1] The methoxy group (-OCH₃) modifies the electronic properties and lipophilicity of the pyrazine ring, offering a vector for further synthetic elaboration and optimization of pharmacokinetic profiles.

Retrosynthetic Analysis and Pathway Overview

The synthesis of this compound is most logically approached via a nucleophilic aromatic substitution (SNAr) reaction. This disconnection strategy identifies 2-chloro-5-methoxypyrazine as the key immediate precursor. The chlorine atom serves as an effective leaving group, activated towards substitution by the electron-deficient nature of the pyrazine ring. The chloro-pyrazine intermediate can, in turn, be synthesized from its corresponding hydroxyl analog, 5-methoxypyrazin-2(1H)-one, through a standard chlorination reaction.

Caption: Retrosynthetic pathway for this compound.

The Core Synthesis Pathway: A Step-by-Step Elucidation

This section details the two primary transformations required to synthesize the target compound, explaining the mechanistic rationale behind each step and providing robust experimental protocols.

Step 1: Synthesis of 2-Chloro-5-methoxypyrazine

The conversion of a 2-hydroxypyrazine (which exists predominantly as its 2-pyrazinone tautomer) to a 2-chloropyrazine is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydroxy-chlorination.

3.1.1 Mechanistic Rationale: The Role of Phosphorus Oxychloride

The reaction of hydroxy-azaheterocycles like pyrazinones with POCl₃ is a well-established method for producing the corresponding chloro-derivatives.[2] The mechanism involves the initial phosphorylation of the pyrazinone's carbonyl oxygen, which transforms the hydroxyl group into an excellent leaving group (a dichlorophosphate ester). Subsequent nucleophilic attack by the chloride ion (generated from POCl₃) at the C2 position of the pyrazine ring, followed by elimination of the dichlorophosphate group and regeneration of the aromatic system, yields the desired 2-chloropyrazine. The reaction is often performed at elevated temperatures to drive it to completion.[3]

3.1.2 Experimental Protocol (Proposed)

This protocol is based on established procedures for the chlorination of similar nitrogen-containing heterocycles.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 5-methoxypyrazin-2(1H)-one (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, cautiously add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask with stirring. The addition may be exothermic and should be controlled with an ice bath if necessary.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling the mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution to a pH of 7-8 using a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Extract the product from the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-chloro-5-methoxypyrazine.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Hydrazine

With the activated chloro-pyrazine in hand, the final step is the displacement of the chloride with hydrazine. This reaction proceeds via the classical SNAr mechanism.

3.2.1 The SNAr Mechanism on an Electron-Deficient Heterocycle

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the ring susceptible to attack by nucleophiles.[4][5] The reaction proceeds in two steps:

-

Nucleophilic Attack: The hydrazine molecule, acting as a potent nucleophile, attacks the carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final product, this compound.

Caption: The two-step process of Nucleophilic Aromatic Substitution (SₙAr).

3.2.2 Causality in Experimental Design

-

Choice of Nucleophile: Hydrazine hydrate is a commonly used, effective, and readily available source of the hydrazine nucleophile.[6] An excess is often used to drive the reaction to completion and to act as a solvent.

-

Solvent System: While excess hydrazine hydrate can serve as the solvent, co-solvents like pyridine or ethanol can also be employed.[6] Pyridine can act as a base to neutralize the HCl generated during the reaction.

-

Temperature: Heating is typically required to provide the necessary activation energy for the reaction to overcome the energy barrier of disrupting the aromatic system in the first step. Reflux conditions ensure a consistent and sufficiently high reaction temperature.[6]

3.2.3 Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 2-hydrazino-5-phenylpyrazine.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-methoxypyrazine (1.0 eq), hydrazine hydrate (5.0-10.0 eq), and ethanol or pyridine (5-10 volumes).

-

Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 1.5 to 4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Product Precipitation: Cool the reaction solution to room temperature. Slowly add cold water (approx. 20 volumes) to the flask with stirring. The product should precipitate out of the solution as a solid.

-

Isolation: Collect the crystalline product by vacuum filtration, washing the filter cake with cold water to remove excess hydrazine and salts.

-

Drying: Air-dry the collected solid or dry it in a vacuum oven at a low temperature (e.g., 40-50 °C).

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent, such as aqueous ethanol, to yield the final product with high purity.[6]

Process Validation and Quality Control

Ensuring the identity and purity of the synthesized this compound is critical. A combination of purification and analytical techniques should be employed.

Quantitative Data Summary

The following table provides representative parameters for the synthesis. Yields are estimates and may vary based on reaction scale and optimization.

| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature (°C) | Time (h) | Est. Yield (%) |

| 1 | 5-Methoxypyrazin-2-one | POCl₃ | 1 : 4 | None | 105-110 | 3-5 | 75-85 |

| 2 | 2-Chloro-5-methoxypyrazine | Hydrazine Hydrate | 1 : 8 | Ethanol | ~80 | 2-4 | 80-90 |

Structural Characterization

To confirm the structure of the final product, the following analytical methods are essential. The expected results are inferred from the target structure and data on analogous compounds.[7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the two aromatic protons on the pyrazine ring, a singlet for the methoxy group protons (-OCH₃), and broad signals for the hydrazine protons (-NHNH₂).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key stretches to observe include N-H stretching from the hydrazine group (typically 3200-3400 cm⁻¹), C-H stretching from the aromatic and methyl groups, C=N and C=C stretching from the pyrazine ring, and C-O stretching from the methoxy group.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (140.14 g/mol ).

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step is particularly hazardous and requires extreme caution.

-

Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. It should be handled only in a fume hood with appropriate PPE. Avoid inhalation and skin contact.

-

General Precautions: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) where appropriate, especially when handling moisture-sensitive reagents.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the chlorination of 5-methoxypyrazin-2(1H)-one followed by a nucleophilic aromatic substitution with hydrazine. This guide provides a detailed framework, from mechanistic principles to practical laboratory protocols, enabling researchers to access this versatile building block for applications in drug discovery and medicinal chemistry. Careful execution of the described procedures and rigorous analytical characterization are paramount to ensuring a successful synthetic outcome.

References

- CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine. Google Patents. [URL: https://patents.google.

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152204/]

- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Google Patents. [URL: https://patents.google.

- Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. [URL: https://www.researchgate.net/publication/230777596_Synthesis_X-ray_and_spectroscopic_analysis_of_2-hydrazino-6-methyl-4-methoxymethyl-5-nitropyridine-3-carbonitrile]

- Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.

- How should I proceed in Chlorination using POCl3? ResearchGate. [URL: https://www.researchgate.

- This compound | CAS 1374652-04-6. BenchChem. [URL: https://www.benchchem.com/product/B582586]

- One-Pot Synthesis of 2-Hydroxy-5-methylpyrazine: An Application Note. BenchChem. [URL: https://www.benchchem.

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12026986/]

- Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. [URL: https://www.researchgate.net/publication/11425178_Nucleophilic_Aromatic_Substitution_Reactions_of_Chloroazines_with_Bisulfide_HS_-and_Polysulfides_S_n_2]

- Synthesis of 2-Hydrazino-5-phenylpyrazine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-hydrazino-5-phenylpyrazine]

- Synthesis of 2-Hydrazino-5-phenylpyrazine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-hydrazino-5-phenylpyrazine]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

2-Hydrazinyl-5-methoxypyrazine: A Technical Guide for Chemical Synthesis and Biological Exploration

Abstract

2-Hydrazinyl-5-methoxypyrazine is a heterocyclic compound of significant interest in medicinal chemistry, primarily owing to its structural analogy to the frontline anti-tuberculosis drug, pyrazinamide. This technical guide provides a comprehensive overview of this compound, from its rational synthesis to its potential as a versatile scaffold for drug discovery. We will delve into its chemical properties, a validated synthetic protocol, its putative mechanism of action, and its prospective applications in antimicrobial and anticancer research. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel pyrazine-based therapeutics.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The incorporation of the pyrazine nucleus into a molecule can enhance its pharmacological profile and aqueous solubility.[4]

This compound (CAS 1374652-04-6) emerges as a particularly compelling derivative.[5] Its structural similarity to pyrazinamide suggests a potential role in combating tuberculosis. Furthermore, the presence of a reactive hydrazinyl group offers a versatile handle for the synthesis of a diverse library of derivatives, most notably hydrazones, which are themselves a class of compounds with demonstrated biological prowess.[5] This guide will provide a detailed exploration of this promising molecule.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-hydroxy-5-methoxypyrazine. The proposed synthetic pathway is outlined below.

Caption: Proposed synthetic workflow for this compound.

Step 1: Chlorination of 2-Hydroxy-5-methoxypyrazine

The initial step involves the conversion of the hydroxyl group of 2-hydroxy-5-methoxypyrazine to a chlorine atom. This is a standard transformation for heterocyclic alcohols and is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

To a stirred solution of 2-hydroxy-5-methoxypyrazine in a suitable high-boiling point solvent (e.g., toluene or acetonitrile), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-methoxypyrazine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrazinolysis of 2-Chloro-5-methoxypyrazine

The second step is a nucleophilic aromatic substitution where the chlorine atom of 2-chloro-5-methoxypyrazine is displaced by a hydrazinyl group.[6]

Experimental Protocol:

-

Dissolve 2-chloro-5-methoxypyrazine in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Treat the residue with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain this compound.

-

The product can be further purified by recrystallization.

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the methoxy and hydrazinyl groups, as well as the pyrazine ring protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (140.15 g/mol ).

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching of the hydrazine moiety and C-O stretching of the methoxy group.

Proposed Mechanism of Action and Biological Activities

The biological activity of this compound is anticipated to be multifaceted, drawing from its structural relationship to pyrazinamide and the inherent reactivity of the hydrazinyl functional group.

Antitubercular Activity: A Pyrazinamide Analog

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[7] POA is believed to exert its antitubercular effect by disrupting membrane transport and energetics in Mycobacterium tuberculosis, particularly in acidic environments.[5][7]

Caption: Postulated mechanism of antitubercular action.

It is hypothesized that this compound may act in a similar manner, being metabolized within the mycobacterium to a corresponding active acid form that disrupts essential cellular processes.

Antimicrobial and Anticancer Potential via Hydrazone Derivatives

The hydrazinyl group of this compound is a versatile chemical handle for the synthesis of hydrazone derivatives. Hydrazones are a well-established class of compounds with a broad range of pharmacological activities, including antimicrobial and anticancer effects.[8][9][10][11]

The synthesis of hydrazones is a straightforward condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone).[8][12]

Experimental Protocol for Hydrazone Synthesis:

-

Dissolve this compound in a suitable solvent like ethanol.

-

Add a catalytic amount of an acid (e.g., acetic acid).

-

Add an equimolar amount of the desired aldehyde or ketone.

-

Reflux the mixture for a few hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the product from a suitable solvent to obtain the pure hydrazone.

The resulting library of hydrazone derivatives can then be screened for their biological activities.

Prospective Applications in Drug Discovery

The unique structural features of this compound position it as a valuable building block in drug discovery programs.

Antimicrobial Drug Development

Given its analogy to pyrazinamide and the known antimicrobial properties of hydrazones, this compound is a prime candidate for the development of new antibacterial and antifungal agents.[9][13]

| Compound Type | Organism | MIC (µg/mL) |

| Pyrazine Carboxamide Derivative | S. Typhi (XDR) | 6.25[2] |

| Triazolo[4,3-a]pyrazine Derivative | S. aureus | 32[13] |

| Triazolo[4,3-a]pyrazine Derivative | E. coli | 16[13] |

| Pyrazoline Derivative | E. faecalis | 32[12] |

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Pyrazine Derivatives.

Anticancer Drug Development

Pyrazine derivatives and hydrazones have demonstrated significant potential as anticancer agents.[4][11][14] The synthesis of a library of this compound-derived hydrazones could lead to the discovery of novel compounds with potent activity against various cancer cell lines.

| Compound Type | Cell Line | IC₅₀ (µM) |

| Pyrazine-pyrimidine Hybrid | DU-145 (Prostate) | ~11.5 (converted from 5 µg/mL)[9] |

| Pyrrolopyrazine Derivative | MK12 (Colon) | <0.01[10] |

| Hydrazide-Hydrazone Derivative | SH-SY5Y (Neuroblastoma) | 2.9[4] |

| Hydrazide-Hydrazone Derivative | Kelly (Neuroblastoma) | 1.3[4] |

Table 2: Representative Half-maximal Inhibitory Concentrations (IC₅₀) of Pyrazine and Hydrazone Derivatives.

Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its straightforward synthesis, coupled with its potential as a pyrazinamide analog and a precursor to a diverse range of biologically active hydrazones, makes it an attractive starting point for drug discovery campaigns. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers to embark on the synthesis, derivatization, and biological evaluation of this intriguing molecule, with the ultimate goal of developing novel therapeutics to address pressing unmet medical needs.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tesisenred.net [tesisenred.net]

- 8. rjpbcs.com [rjpbcs.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. turkjps.org [turkjps.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Biological Versatility of Methoxypyrazine Compounds: A Technical Guide for Drug Discovery and Development

Abstract

Methoxypyrazine compounds, renowned for their potent sensory characteristics in the food and beverage industries, are emerging as a class of bioactive molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of methoxypyrazines, with a primary focus on their antimicrobial, anticancer, and neurological properties. Synthesizing data from preclinical research, this whitepaper offers researchers, scientists, and drug development professionals a comprehensive overview of the mechanisms of action, experimental validation, and future directions for harnessing methoxypyrazines in therapeutic applications.

Introduction: Beyond the Aroma

Methoxypyrazines are a group of nitrogen-containing heterocyclic compounds found throughout nature, from plants and insects to microorganisms.[1][2] While extensively studied for their contribution to the characteristic aromas of various foods and wines, such as the bell pepper notes in Cabernet Sauvignon, their biological activities extend far beyond sensory perception.[2][3] The inherent structural features of the pyrazine ring, a six-membered aromatic ring with two nitrogen atoms, confer a range of pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.[4][5] This guide delves into the scientific underpinnings of these activities, providing a technical framework for their exploration in drug discovery.

Antimicrobial Activity of Methoxypyrazine Compounds

Several methoxypyrazine compounds and their derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi. This section details the evidence for their antimicrobial efficacy and discusses potential mechanisms of action.

Spectrum of Antimicrobial Action

Research has identified specific methoxypyrazine derivatives with potent antimicrobial properties. For instance, 2-isobutyl-3-methoxypyrazine is highlighted as a promising antimicrobial agent.[6] Studies on the closely related compound, 2-isobutyl-3-methylpyrazine, have demonstrated strong bactericidal effects against common pathogens such as Escherichia coli and Staphylococcus aureus.[7]

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported antimicrobial activities of selected pyrazine derivatives.

| Compound | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |

| 2-isobutyl-3-methylpyrazine | Escherichia coli | 3 | 3 | [7] |

| 2-isobutyl-3-methylpyrazine | Staphylococcus aureus | 5 | 6 | [7] |

Furthermore, studies on pyrazoline derivatives, which share a structural relationship with pyrazines, have shown a broad range of antibacterial and antifungal activities with MIC values ranging from 32 to 512 µg/mL against various strains.[8]

Proposed Mechanisms of Antimicrobial Action

While the precise mechanisms of antimicrobial action for methoxypyrazines are still under investigation, the activity of related heterocyclic compounds suggests several potential pathways. A common mechanism for hydrophobic antimicrobial molecules involves the disruption of the bacterial cell membrane.[9][10] The lipophilic nature of many pyrazine derivatives may facilitate their insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[10]

Another potential mechanism is the inhibition of essential microbial enzymes. For example, pyrazinoic acid, a metabolite of the anti-tuberculosis drug pyrazinamide, is known to inhibit fatty acid synthase I in mycobacteria, disrupting cell wall synthesis.[11] It is plausible that methoxypyrazine compounds could exert their antimicrobial effects through similar enzymatic inhibition.

Caption: Proposed antimicrobial mechanisms of methoxypyrazines.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The determination of MIC is a fundamental experiment in assessing the antimicrobial potency of a compound.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the methoxypyrazine compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to obtain a range of test concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

Anticancer Activity of Methoxypyrazine Derivatives

The pyrazine scaffold is present in numerous compounds with demonstrated anticancer activity.[5] Recent research has begun to explore the potential of methoxypyrazine derivatives as cytotoxic agents against various cancer cell lines.

Cytotoxicity and Apoptosis Induction

A novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), has shown significant cytotoxic effects against human chronic myeloid leukemia (K562) cells.[7][12] This compound inhibited cell viability with a half-maximal inhibitory concentration (IC50) of 25 µM after 72 hours of treatment.[7]

The mechanism of this cytotoxicity was found to be the induction of apoptosis, or programmed cell death.[7][12] Treatment with 2-mOPP led to characteristic morphological changes of apoptosis, DNA fragmentation, and an increase in the sub-G1 cell population, which is indicative of apoptotic cells.[7]

Molecular Mechanisms of Anticancer Action

The pro-apoptotic effects of 2-mOPP were associated with the modulation of key regulatory proteins involved in the intrinsic apoptosis pathway.[7][12] Specifically, treatment with the compound resulted in:

-

Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that promotes cell survival. Its downregulation sensitizes cancer cells to apoptosis.

-

Upregulation of Bax: Bax is a pro-apoptotic protein that, when activated, leads to the release of cytochrome c from the mitochondria, initiating the caspase cascade.

-

Downregulation of Survivin: Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many cancers. Its inhibition promotes apoptosis.

Furthermore, 2-mOPP was found to induce cell cycle arrest in the G0/G1 phase, preventing the cancer cells from progressing through the cell cycle and proliferating.[7][12]

Caption: Molecular targets of a methoxypyrazine derivative in cancer cells.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Seed cancer cells (e.g., K562) into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the methoxypyrazine compound for specific time points (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

IC50 Calculation:

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Neurological Effects of Pyrazine Compounds

While the direct neurological effects of methoxypyrazines are an emerging area of research, the closely related compound, tetramethylpyrazine (TMP), has been extensively studied for its neuroprotective properties.[13][14] TMP is an active ingredient in the traditional Chinese medicine Ligusticum wallichii Franchat (Chuanxiong) and has shown promise in models of various central nervous system (CNS) diseases.[13]

Neuroprotective Mechanisms of Tetramethylpyrazine

TMP exerts its neuroprotective effects through multiple mechanisms, making it a multifaceted therapeutic candidate for neurodegenerative disorders.[13][14] These mechanisms include:

-

Anti-oxidative Stress: TMP can mitigate oxidative stress by reducing lipid peroxidation and mitochondrial reactive oxygen species (ROS) generation.[14]

-

Anti-inflammatory Effects: TMP has been shown to suppress neuroinflammation.[13]

-

Inhibition of Apoptosis: TMP can protect neurons from apoptotic cell death.[13]

-

Calcium Antagonism: TMP can act as a calcium antagonist, preventing excitotoxicity.[14]

-

Blood-Brain Barrier Protection: TMP can preserve the integrity of the blood-brain barrier.[13][15]

A synthetic derivative of TMP, T-006, has also demonstrated potent neuroprotective effects, including rescuing neurons from oxidative stress-induced neurotoxicity and reducing glutamate-induced excitotoxicity.[16]

Sources

- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 13. Tetramethylpyrazine Preserves the Integrity of Blood-Brain Barrier Associated With Upregulation of MCPIP1 in a Murine Model of Focal Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective effects of tetramethylpyrazine on rat retinal cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tetramethylpyrazine reduces blood-brain barrier permeability associated with enhancement of peripheral cholinergic anti-inflammatory effects for treating traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tetramethylpyrazine Analogue T-006 Protects Neuronal and Endothelial Cells Against Oxidative Stress via PI3K/AKT/mTOR and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Pyrazine Derivatives

Introduction: The Unassuming Six-Membered Ring that Shaped Industries

Pyrazine is a six-membered, nitrogen-containing heterocyclic aromatic compound with the chemical formula C₄H₄N₂.[1] At first glance, its symmetrical, planar structure appears deceptively simple.[2][3] Yet, this unassuming scaffold is at the heart of compounds that define the aroma of roasted coffee, function as life-saving medicines, and push the boundaries of materials science.[4][5] Its unique electronic properties, stemming from the two electron-withdrawing nitrogen atoms at the 1 and 4 positions, grant it a stability and reactivity profile that chemists have exploited for over 150 years.[2][6]

This guide provides a comprehensive exploration of the discovery and history of pyrazine derivatives, designed for researchers, scientists, and drug development professionals. We will journey from the foundational syntheses of the 19th century to the complex, targeted therapeutics of the 21st, elucidating the key scientific milestones and the causality behind experimental choices that have propelled this remarkable class of molecules to the forefront of chemical innovation.

Chapter 1: The Dawn of Pyrazine Chemistry - Pioneering Syntheses

The story of pyrazines begins not with the parent molecule, but with a highly substituted derivative. The first synthesis of a pyrazine compound was reported in the mid-19th century, though its true identity was only confirmed later.[6][7] However, the systematic and reproducible construction of the pyrazine core was established through two seminal, named reactions that remain pillars of heterocyclic chemistry.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

The first major leap in pyrazine chemistry was the method developed by Wilhelm Staedel and Carl Rugheimer. Their approach involved the reaction of an α-halo ketone with ammonia.[1][8] This forms an α-amino ketone intermediate, which then undergoes self-condensation to form a dihydropyrazine. Subsequent oxidation yields the aromatic pyrazine ring.[2][9] This method, while foundational, often contended with harsh conditions and the use of lachrymatory starting materials like 2-chloroacetophenone.[9]

Experimental Protocol: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine

This protocol describes a classic example of the Staedel-Rugheimer synthesis. The causality behind this procedure lies in the in-situ formation of the reactive α-amino ketone, which readily dimerizes due to its bifunctional nature (a nucleophilic amine and an electrophilic carbonyl).

Step 1: Synthesis of α-Aminoacetophenone

-

In a suitable reaction vessel, dissolve 2-chloroacetophenone in ethanol.

-

Under controlled temperature, bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution. The ammonia acts as both a nucleophile to displace the chloride and as a base.

-

The reaction is monitored until the consumption of the starting α-halo ketone is complete. The resulting α-aminoacetophenone is typically used directly in the next step without isolation.

Step 2: Condensation and Oxidation

-

The ethanolic solution containing the α-aminoacetophenone is gently heated. The elevated temperature facilitates the self-condensation (dimerization) of two molecules to form 2,5-diphenyl-dihydropyrazine.

-

Oxidation to the aromatic pyrazine is often achieved by simply bubbling air through the warm reaction mixture.[10] For a more controlled and rapid oxidation, a chemical oxidant such as hydrogen peroxide or copper(II) sulfate can be added.

-

Upon cooling, the 2,5-diphenylpyrazine product crystallizes and can be isolated by filtration.

The Gutknecht Pyrazine Synthesis (1879)

Recognizing the challenges of the Staedel-Rugheimer method, Hermann Gutknecht developed a more versatile and often higher-yielding variation just three years later.[1][11] The key innovation of the Gutknecht synthesis is the method of generating the α-amino ketone intermediate. Instead of starting with an α-halo ketone, this synthesis begins with a standard ketone, which is converted to an α-oximino ketone (an isonitroso ketone) using nitrous acid. This intermediate is then reduced to the α-amino ketone, which, as in the previous method, dimerizes and is oxidized to the final pyrazine.[11][12]

This approach broadened the scope of accessible pyrazine derivatives, as a wider variety of starting ketones could be used. The self-validating nature of the protocol is evident: the successful formation of the dihydropyrazine intermediate confirms the prior successful reduction of the α-oximino ketone.

Experimental Protocol: Gutknecht Synthesis of 2,5-Dimethylpyrazine

Step 1: Synthesis of the α-Oximino Ketone

-

Dissolve the starting ketone (e.g., acetone) in a suitable solvent like ethanol containing hydrochloric acid.

-

Cool the solution in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) portion-wise. The in-situ reaction of NaNO₂ with HCl generates nitrous acid (HONO), which acts as the nitrosating agent to form the α-oximino ketone.

-

Stir the reaction until completion, then isolate the α-oximino ketone product.

Step 2: Reduction to the α-Amino Ketone

-

Dissolve the isolated α-oximino ketone in a suitable solvent.

-

Perform a reduction using a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂ over a Palladium catalyst). This step selectively reduces the oxime group to a primary amine, yielding the α-amino ketone.

Step 3: Dimerization and Oxidation

-

The solution containing the α-amino ketone is then neutralized and gently heated. This promotes the self-condensation to the dihydropyrazine intermediate.

-

An oxidizing agent, such as copper(II) sulfate or simply exposure to atmospheric oxygen, is introduced to dehydrogenate the intermediate to the aromatic 2,5-dimethylpyrazine.[10][11]

-

The final product is then isolated and purified, typically through distillation or crystallization.

Chapter 2: Nature's Pyrazines - The Chemistry of Aroma

Long before chemists were constructing pyrazines in the lab, nature was producing them in abundance, particularly through the application of heat to food. The characteristic nutty, roasted, and toasted aromas of baked bread, roasted coffee, and grilled meat are largely due to a complex array of alkyl-substituted pyrazines.[1]

The Maillard Reaction: A Natural Pyrazine Factory

The primary route to pyrazine formation in food is the Maillard reaction, a form of non-enzymatic browning.[13] This intricate cascade of reactions is initiated by the condensation of a reducing sugar with an amino acid.[13][14] Through a series of rearrangements, degradations, and further condensations, reactive intermediates like α-dicarbonyls and aminoketones are formed. These intermediates are the direct precursors to the pyrazine ring, ultimately cyclizing and dehydrating to generate the stable, aromatic, and highly odorous pyrazine derivatives that are so characteristic of cooked foods.[13]

The specific amino acid and sugar precursors, along with factors like temperature, pH, and water activity, dictate the final profile of pyrazines produced, leading to the unique flavor signature of different foods.[15]

Data Presentation: Alkylpyrazine Content in Roasted Coffee

The analysis of pyrazine content is crucial for the food and beverage industry to ensure product consistency and quality. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying these volatile compounds.[16] The table below summarizes the concentrations of key alkylpyrazines found in commercially available roasted coffee, demonstrating the quantitative impact of the Maillard reaction.

| Pyrazine Derivative | Typical Concentration Range (mg/kg) | Predominant Aroma Contribution |

| 2-Methylpyrazine | 25 - 75 | Roasted, Nutty |

| 2,5-Dimethylpyrazine | 15 - 40 | Roasted, Earthy, Potato-like |

| 2,6-Dimethylpyrazine | 10 - 30 | Roasted, Nutty, Coffee-like |

| 2-Ethylpyrazine | 5 - 15 | Nutty, Roasted Peanut |

| 2-Ethyl-5-methylpyrazine | 3 - 10 | Roasted, Earthy |

| 2,3,5-Trimethylpyrazine | 2 - 8 | Roasted, Nutty, Cocoa |

| Data synthesized from multiple sources analyzing commercial coffee samples.[16][17][18][19] |

Chapter 3: The Pharmaceutical Era - Pyrazines as Lifesaving Drugs

The structural versatility and unique electronic properties of the pyrazine ring made it an attractive scaffold for medicinal chemists. The ability of the ring's nitrogen atoms to act as hydrogen bond acceptors, coupled with the four carbon positions available for substitution, allows for the precise tuning of a molecule's pharmacodynamic and pharmacokinetic properties.[20] Two landmark drugs exemplify the profound impact of pyrazine derivatives on human health.

Case Study: Pyrazinamide - The Enigmatic Anti-Tuberculosis Agent

The discovery of Pyrazinamide (PZA) in the 1950s was a turning point in the fight against tuberculosis (TB), dramatically shortening treatment regimens.[21][22] PZA's development stemmed from research into nicotinamide, which showed weak anti-TB activity.[22][23] Screening of related analogs led to PZA, which showed remarkable efficacy in mouse models.[22]

The perplexing aspect of PZA was its lack of activity against M. tuberculosis in standard, neutral-pH laboratory cultures.[21][22] This highlighted a crucial insight: the drug's efficacy is highly dependent on the acidic environment found within the inflammatory lesions and macrophages where the bacteria reside.[24][25]

Mechanism of Action: Pyrazinamide is a prodrug, meaning it is inactive until converted into its active form within the target organism.[21]

-

Uptake and Activation: PZA passively diffuses into the M. tuberculosis bacillus.

-

Enzymatic Conversion: Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes PZA into its active form, pyrazinoic acid (POA).[26]

-

Acidic Accumulation: In the acidic environment of the lesion, POA is protonated and struggles to exit the cell, leading to its accumulation.[21][27]

-

Multi-Target Disruption: The accumulated POA disrupts multiple vital cellular functions. While the exact mechanism remains a topic of intense research, leading hypotheses suggest it disrupts membrane potential and transport, inhibits fatty acid synthase I (FAS I), and interferes with trans-translation, a rescue system for stalled ribosomes.[24][26][27][28]

This multi-pronged attack is particularly effective against the semi-dormant "persister" cells that are tolerant to other antibiotics, which explains PZA's critical role in sterilizing the infection and preventing relapse.[24]

Chapter 4: The Modern Synthesis Toolkit and Future Outlook

While the classical syntheses remain valuable, the demands of modern drug discovery for complex, highly functionalized molecules have driven the evolution of pyrazine synthesis. Contemporary methods focus on efficiency, selectivity, and the ability to introduce diverse substituents onto the pyrazine core.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, have become indispensable tools. [29]These methods allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, enabling chemists to attach a wide array of functional groups to a pre-formed (often halogenated) pyrazine ring. This modular approach is essential for building libraries of compounds for screening and for the late-stage functionalization of drug candidates. [30]

Modern Applications: Pyrazine-Based Kinase Inhibitors

A major focus of current pyrazine-based drug discovery is the development of protein kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The pyrazine scaffold serves as an excellent "hinge-binding" motif, where its nitrogen atoms can form crucial hydrogen bonds with the ATP-binding site of the kinase, leading to potent and selective inhibition. [20][31] The following table presents a selection of pyrazine-based kinase inhibitors from recent literature, highlighting their potent activity as measured by their half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Target Kinase(s) | Representative IC₅₀ Values (nM) |

| Imidazo[1,2-a]pyrazines | Fyn Kinase | 220 - 480 |

| Pyrazolo[1,5-a]pyrazines | JAK1, JAK2, TYK2 | 3.0, 8.5, 7.7 |

| Imidazo[4,5-b]pyrazines | TRKA, TRKB, TRKC | 0.22 - 7.68 |

| Imidazo[1,2-a]pyrazines | Aurora A, Aurora B | Aur A: <4, Aur B: <13 |

| Pyrazine-based Scaffold | TrkA | 80 - 3500 |

| Data are representative values compiled from recent patent literature and scientific publications. | ||

| [32][33][34] |

Conclusion

From the serendipitous formation of "amarone" in the 1840s to its role in the multi-billion dollar flavor and pharmaceutical industries today, the pyrazine ring has had a remarkable journey. Its history is a testament to the power of synthetic chemistry to both uncover nature's secrets and build novel solutions to human challenges. The early discoveries of Staedel, Rugheimer, and Gutknecht provided the fundamental tools to access this chemical space. The subsequent exploration of its role in the Maillard reaction unveiled its importance in our sensory world. Finally, its application in medicines like Pyrazinamide and Bortezomib has demonstrated its profound capacity to improve and save lives. As synthetic methodologies become more powerful and our understanding of biological pathways deepens, the simple pyrazine ring is poised to be at the core of even more complex and impactful discoveries in the years to come.

References

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Pyrazinamide. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

The Significance of Pyrazine Formation in Flavor Generation during the Maillard Reaction. (n.d.). Korea Science. Retrieved January 15, 2026, from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (2016, April 6). Perfumer & Flavorist. Retrieved January 15, 2026, from [Link]

-

(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Mechanisms of Pyrazinamide Action and Resistance. (2014, December 17). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

-

What is the mechanism of Pyrazinamide? (2024, July 17). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

-

What is the mechanism of Bortezomib? (2024, July 17). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

-

What is the mechanism of action (MOA) of Pyrazinamide? (n.d.). Dr.Oracle. Retrieved January 15, 2026, from [Link]

-

The Ubiquitin-Proteasome System (UPS) and the Mechanism of Action of Bortezomib. (2011, May 1). Ingenta Connect. Retrieved January 15, 2026, from [Link]

-

Discovery, Development, and Clinical Applications of Bortezomib. (n.d.). CancerNetwork. Retrieved January 15, 2026, from [Link]

-

Discovery, Development, and Clinical Applications of Bortezomib. (2004). PubMed. Retrieved January 15, 2026, from [Link]

-

Pyrazine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

What are the mechanism of reaction in preparing pyrazine? (2014, November 24). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The Remarkable Story of the Development of Velcade® and the Model that Explains Its Success. (2017, July 19). MassBio. Retrieved January 15, 2026, from [Link]

-

(PDF) The formation of alkylpyrazines in roasted coffee at different roasting speeds. (2018, December 7). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Discovery – Velcade®: A New Tool in the Fight against Multiple Myeloma. (2014, June 30). NCI. Retrieved January 15, 2026, from [Link]

-

Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). (2013). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). (2013, July 3). PubMed. Retrieved January 15, 2026, from [Link]

-

Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. (n.d.). Cold Spring Harbor Perspectives. Retrieved January 15, 2026, from [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. (2025). IRJMETS. Retrieved January 15, 2026, from [Link]

-

Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

-

Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Gutknecht Pyrazine Synthesis. (n.d.). Merck Index. Retrieved January 15, 2026, from [Link]

-

Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The discovery of PZA first line TB drug. (n.d.). New TB Drugs. Retrieved January 15, 2026, from [Link]

-

Scientists Explain Unique Activity of TB Drug Pyrazinamide. (2011, August 11). Infection Control Today. Retrieved January 15, 2026, from [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Pyrazinamide. (2020, December 20). LiverTox - NCBI Bookshelf. Retrieved January 15, 2026, from [Link]

-

Chapter IV Section A (General introduction and synthetic background). (n.d.). NBU-IR. Retrieved January 15, 2026, from [Link]

-

Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. (2014, August 11). PMC - NIH. Retrieved January 15, 2026, from [Link]

- Gutknecht Condensation. (2010, September 15). CoLab.

-

6.2.2. Pyrazines. (n.d.). Science of Synthesis. Retrieved January 15, 2026, from [Link]

-

THE PYRAZINES. (n.d.). Internet Archive. Retrieved January 15, 2026, from [Link]

-

Staedel-Rugheimer Pyrazine Synthesis's chemicals dictionary. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]

-

Pyrazine. (n.d.). Britannica. Retrieved January 15, 2026, from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

-

Synthesis of pyrazines. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

Sources

- 1. Pyrazine - Wikipedia [en.wikipedia.org]

- 2. irjmets.com [irjmets.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. researchgate.net [researchgate.net]

- 9. ir.nbu.ac.in [ir.nbu.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 12. Gutknecht Condensation | CoLab [colab.ws]

- 13. benthamdirect.com [benthamdirect.com]

- 14. The ubiquitin-proteasome system (UPS) and the mechanism of action of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). | Semantic Scholar [semanticscholar.org]

- 20. img01.pharmablock.com [img01.pharmablock.com]

- 21. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 22. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 23. newtbdrugs.org [newtbdrugs.org]

- 24. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. infectioncontroltoday.com [infectioncontroltoday.com]

- 26. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 27. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. droracle.ai [droracle.ai]

- 29. researchgate.net [researchgate.net]

- 30. Pyrazine synthesis [organic-chemistry.org]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of 2-Hydrazinyl-5-methoxypyrazine: A Keystone for Novel Drug Discovery

This technical guide provides a comprehensive theoretical exploration of 2-Hydrazinyl-5-methoxypyrazine, a heterocyclic compound of significant interest in medicinal chemistry. As a structural analog of pyrazinamide, a frontline anti-tuberculosis drug, this molecule presents a promising scaffold for the development of new therapeutic agents.[1][2] This document delves into the molecular architecture, electronic properties, and reactivity of this compound through the lens of quantum chemical calculations, offering predictive insights for researchers, scientists, and professionals in drug development.

Introduction: The Therapeutic Potential of Pyrazine Scaffolds

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are integral to the fields of medicinal chemistry, flavor science, and materials science.[3][4] Their diverse biological activities have established them as privileged structures in drug discovery. The introduction of a hydrazinyl group to the pyrazine ring, as seen in this compound, offers a versatile handle for synthetic modification, enabling the creation of diverse chemical libraries for biological screening.[1] Studies on the closely related 2-hydrazinopyrazine have highlighted its low cytotoxicity and high affinity for serum albumin, suggesting favorable pharmacokinetic properties for drug development.[2] This guide will employ theoretical methodologies to elucidate the intrinsic properties of this compound, providing a rational basis for its future application in drug design.

Molecular Structure and Spectroscopic Fingerprints: A Theoretical-Experimental Synergy

The definitive characterization of a novel compound like this compound relies on a synergistic approach, combining experimental spectroscopic data with theoretical calculations. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide empirical data on the molecule's structure and functional groups, while computational methods offer a means to interpret and predict these spectral features.[1][5]

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics for this compound can be anticipated:

| Spectroscopic Technique | Predicted Key Features | Rationale |

| ¹H NMR | Aromatic protons on the pyrazine ring, distinct signals for the methoxy (-OCH₃) and hydrazinyl (-NHNH₂) protons. | The chemical environment of each proton dictates its unique chemical shift. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazine ring and the methoxy group. | Provides a map of the carbon skeleton of the molecule.[1] |

| FTIR | Characteristic absorption bands for N-H stretching (hydrazinyl group), C-N stretching, C-O stretching (methoxy group), and aromatic C-H stretching. | Vibrational modes of functional groups absorb infrared radiation at specific frequencies. |

Experimental Protocol: Spectroscopic Analysis

A robust protocol for the spectroscopic characterization of synthesized this compound would involve the following steps:

-

Sample Preparation: Dissolve a pure sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis or prepare a KBr pellet for FTIR analysis.[3]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field spectrometer. Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.[3]

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration in the NMR spectra, and the positions and intensities of the absorption bands in the FTIR spectrum to confirm the molecular structure.

Quantum Chemical Deep Dive: Unveiling Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing profound insights into the electronic structure and reactivity of molecules.[6][7][8] By solving the Kohn-Sham equations, DFT can accurately predict a wide range of molecular properties, guiding experimental design and accelerating the drug discovery process.[6]

Computational Methodology

The theoretical calculations presented in this guide are conceptually based on well-established computational protocols, such as those employing the B3LYP functional with a 6-311+G** basis set, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[2][9][10]

Caption: A generalized workflow for Density Functional Theory (DFT) calculations.

Frontier Molecular Orbitals: The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule.[11] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[11] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the kinetic stability and reactivity of a molecule; a smaller gap suggests higher reactivity.[11][12][13]

Caption: The relationship between HOMO, LUMO, and the energy gap.

For this compound, the pyrazine ring and the hydrazinyl group are expected to be significant contributors to the HOMO, indicating these as likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the pyrazine ring, suggesting its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions.[12][14][15] The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes areas of low electron density (positive potential), prone to nucleophilic attack.

For this compound, the MEP map is predicted to show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the hydrazinyl group are expected to exhibit a positive potential, making them susceptible to nucleophilic attack.

Potential Applications in Drug Discovery

The theoretical insights gained from these studies provide a strong foundation for the rational design of novel drug candidates based on the this compound scaffold. The hydrazinyl group serves as a key synthetic handle for the creation of hydrazone derivatives, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer effects.[16] The predicted electronic properties and reactive sites can guide the design of derivatives with enhanced target affinity and improved pharmacokinetic profiles.

Conclusion